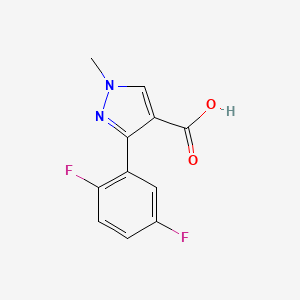

3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8F2N2O2 and its molecular weight is 238.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound that has gained attention due to its significant biological activities, particularly in the realms of fungicidal properties and potential anticancer effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with a difluorophenyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 232.18 g/mol. The presence of the difluorophenyl moiety enhances its biological activity by influencing its interaction with biological targets.

1. Fungicidal Activity

This compound is primarily noted for its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are used in agricultural fungicides. These compounds inhibit the enzyme succinate dehydrogenase, disrupting the mitochondrial respiration chain in fungi.

- Mechanism of Action : The inhibition of succinate dehydrogenase leads to impaired energy production in fungal cells, resulting in their death. This mechanism has been established since the introduction of SDHIs in the 1960s and continues to be a focal point in developing new fungicides.

- Research Findings : A study demonstrated that derivatives of this compound exhibited moderate to excellent antifungal activities against various phytopathogenic fungi. Notably, one derivative showed superior antifungal activity compared to boscalid, a leading fungicide in this class .

| Compound | Antifungal Activity | Reference |

|---|---|---|

| 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide | Higher than boscalid against seven fungi | |

| Boscalid | Established SDHI with broad-spectrum activity |

2. Anticancer Activity

Emerging research indicates that pyrazole derivatives, including this compound, exhibit potential anticancer properties.

- Cell Line Studies : Compounds based on similar pyrazole structures have shown efficacy against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves the inhibition of tubulin polymerization and cell cycle arrest .

- Case Study : In vitro studies have reported that certain pyrazole derivatives significantly inhibit cell proliferation in cancer cell lines. For example, one study found IC50 values ranging from 0.08 to 12.07 µM for specific derivatives .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions of this compound with biological targets such as succinate dehydrogenase (SDH) and tubulin.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Properties

DFMP has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicated that pyrazole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests that DFMP can inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine production and the inhibition of inflammatory mediators .

3. Enzyme Inhibition

DFMP acts as a pharmacophore in the design of enzyme inhibitors. It has shown effectiveness in inhibiting specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. For example, studies have highlighted its role in inhibiting succinate dehydrogenase, which is crucial for cellular respiration .

Agricultural Applications

1. Fungicides Development

DFMP is being explored as an intermediate in the synthesis of novel fungicides. Its structural properties allow for modifications that enhance antifungal activity against various plant pathogens. Research has demonstrated that pyrazole derivatives can effectively inhibit fungal growth, making them suitable candidates for agricultural applications .

2. Herbicides

Similar to its fungicidal applications, DFMP derivatives are being investigated for herbicidal properties. The compound's ability to interfere with plant growth mechanisms can be harnessed to develop selective herbicides that control weed populations without harming crops .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Synthetic Route | Key Reagents | Conditions |

|---|---|---|

| Reaction with difluorobenzoyl chloride | 5-Chloro-1-methylpyrazole | Reflux in dichloromethane |

| Coupling reactions | Various nucleophiles | Base-catalyzed |

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on a series of DFMP derivatives that were synthesized and tested against breast cancer cell lines. The results indicated that certain modifications to the DFMP structure significantly enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists demonstrated that DFMP-based fungicides showed a higher efficacy rate compared to traditional fungicides in controlling Fusarium species on crops. Field trials indicated a reduction in disease incidence and improved crop yields, highlighting the compound's potential impact on sustainable agriculture practices .

Propiedades

IUPAC Name |

3-(2,5-difluorophenyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-15-5-8(11(16)17)10(14-15)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDQBQOZVFEFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.